2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE
Description
Key Structural Features:
- Fused Bicyclic System : The pyrimidine (six-membered) and triazole (five-membered) rings share two adjacent atoms, creating a planar, aromatic system conducive to electronic delocalization.
- Substituent Positions : The methyl group at position 2 and the amine at position 5 introduce steric and electronic modifications that influence solubility and target binding. For example, the amine group enables hydrogen bonding with protease active sites, as observed in molecular docking studies against COVID-19 3CL protease.
Table 1: Comparative Structural Features of Selected Triazolopyrimidine Derivatives
Positional Isomerism and Regiochemical Considerations
Positional isomerism in triazolopyrimidines arises from variations in the fusion points of the triazole and pyrimidine rings, as well as substituent placement. The 1,2,4-triazolo[1,5-a]pyrimidine system in 2-methyl-6H,7H-triazolo[1,5-a]pyrimidin-5-amine is one of eight possible isomers, each with distinct physicochemical and pharmacological profiles.
Impact of Substituent Positioning:
- Methyl Group at Position 2 : Enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs. This aligns with findings that alkyl substituents at position 2 improve bioavailability in triazolopyrimidine-based antiviral agents.
- Amine at Position 5 : Serves as a hydrogen bond donor, critical for interactions with enzymes like SARS-CoV-2 main protease (Mpro). Molecular dynamics simulations suggest that such interactions stabilize ligand-enzyme complexes, as seen in derivatives with docking scores exceeding -6 kcal/mol.
Regiochemical Synthesis Challenges :
The synthesis of specific isomers often requires careful control of reaction conditions. For instance, cyclocondensation of 2-(3-chlorobenzylidene)malononitrile with triazolamine yields the 1,2,4-triazolo[1,5-a]pyrimidine scaffold with high regioselectivity. Modifying substituent positions, however, may necessitate protective group strategies or alternative annulation methods.
Historical Evolution in Medicinal Chemistry Research
The exploration of 2-methyl-6H,7H-triazolo[1,5-a]pyrimidin-5-amine parallels broader trends in triazolopyrimidine research. Early studies focused on annulation strategies, such as the LiAlH4-mediated reduction of triazolopyrimidine-6-carboxylates to yield hydroxylmethyl derivatives. These methods laid the groundwork for functionalizing the core scaffold with groups like amines and alkyl chains.
Key Milestones:
- Anti-Inflammatory Applications : Derivatives with benzyl tetrazole or pyrrolidine substituents demonstrated enhanced CB2 receptor agonism, reducing inflammation in renal disease models. The 2-methyl-5-amine derivative’s ability to modulate cytokine production was later validated in vitro, showing superiority to reference drugs like indomethacin.
- Antiviral Discoveries : During the COVID-19 pandemic, triazolopyrimidines gained attention for inhibiting SARS-CoV-2 replication. While the 2-methyl-5-amine variant was not directly tested, analogs like 1,2,3-triazolo[1,5-a]pyrimidine showed inhibitory activity against viral RdRp and 3CL protease, with docking scores rivaling Erlotinib.
Table 2: Evolution of Synthetic Methods for Triazolopyrimidines
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-4-8-6-9-5(7)2-3-11(6)10-4/h2-3H2,1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBPYDTPKSAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCC(=NC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are carried out under reflux conditions in the presence of ethanol as a solvent. The reaction conditions are optimized to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole or pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings.
Scientific Research Applications
Anticancer Research
A significant area of research involving 2-methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is its potential as an anticancer agent. Studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study examining various derivatives of triazolo[1,5-a]pyrimidines, several compounds were synthesized and tested for their cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. Notably, derivatives such as 10b and 10e showed promising IC50 values of 19.4 μM and 14.5 μM against MCF-7 cells, respectively. These results indicate that modifications at specific positions on the triazole ring can significantly enhance anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10b | MCF-7 | 19.4 |
| 10e | MCF-7 | 14.5 |
| 10e | HCT-116 | 57.01 |
| 10e | PC-3 | 25.23 |
Neurodegenerative Disease Treatment
Another promising application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has indicated that certain triazolo[1,5-a]pyrimidines can stabilize microtubules, which are crucial for neuronal function.
Case Study: Microtubule Stabilization
A recent study focused on microtubule-stabilizing properties of triazolo[1,5-a]pyrimidines found that these compounds could potentially serve as therapeutic agents for Alzheimer's disease by preventing microtubule disassembly and promoting stability within neuronal cells . This mechanism could help mitigate the neurodegenerative processes associated with Alzheimer's.
Drug Design and Development
The unique structural characteristics of this compound allow it to act as a bioisostere for purine-like structures in drug design. Its ability to mimic purine rings opens avenues for developing new therapeutics targeting various biological pathways.
Properties and Synthesis
The synthesis of this compound often involves straightforward methods that yield high purity products suitable for further modification. The versatility of the triazolo ring system allows chemists to explore a wide range of substituents to optimize pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE involves its interaction with molecular targets such as CDK2/cyclin A2 . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The specific pathways involved include the alteration of cell cycle progression and the induction of apoptosis.
Comparison with Similar Compounds
The following analysis compares structural analogs of 2-methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine, focusing on substituent effects, synthesis methods, and biological activities.
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : Long alkyl chains (e.g., hexyl in ) increase XLogP3, enhancing membrane permeability.
- Polarity : Nitro () or hydroxyl groups () improve solubility in aqueous environments.
- Thermal Stability : Amorphous powders (e.g., 6c in ) with defined melting points suggest crystallinity impacts stability.
Enzyme Inhibition
- α-Glucosidase Inhibition : Compounds 6b, 6c, and 6d (from ) exhibit inhibitory activity against α-glucosidase, a target for diabetes management. The 4-methoxyphenyl substituent in 6c enhances binding affinity compared to alkyl chains.
- ALS Herbicidal Activity : Sulfonamide derivatives (e.g., 5,7-dimethyl-N-(substituted phenyl)-triazolopyrimidines in ) inhibit acetolactate synthase (ALS), a key herbicide target. Substituents at the phenyl ring (e.g., ortho-methyl) drastically alter bioactivity.
Antimicrobial Activity
- Pyrido-Triazoloquinazolines : Compounds with fused pyridine and quinazoline rings () show moderate activity against bacterial and fungal strains.
- Aldehyde Hydrazones : Triazolopyrimidine hybrids (e.g., ) inhibit wheat scab and apple rot fungi, comparable to commercial agents like hymexazol.
Activity Trends :
Biological Activity
2-Methyl-6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 164.17 g/mol
- CAS Number : 2503-56-2
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- In Vitro Studies : A comparative evaluation against various bacterial strains showed that derivatives of triazolo[1,5-a]pyrimidine exhibited promising antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .
| Compound | Activity Against ESKAPE Pathogens | Reference |
|---|---|---|
| This compound | Moderate to high activity | |
| Ciprofloxacin (Control) | High activity |
Anti-inflammatory Activity
The compound has also shown potential in anti-inflammatory assays:
- COX Inhibition : In studies assessing cyclooxygenase (COX) inhibition, certain derivatives demonstrated significant inhibition of COX-2 with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 Inhibition IC₅₀ (μmol) | Reference |
|---|---|---|
| 2-Methyl derivatives | 0.04 ± 0.09 | |
| Celecoxib (Control) | 0.04 ± 0.01 |
Anticancer Potential
Emerging research suggests that triazolo[1,5-a]pyrimidines may possess anticancer properties:
- Cell Proliferation Studies : In vitro assays indicated that certain derivatives inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the efficacy of various triazolo[1,5-a]pyrimidine derivatives against resistant bacterial strains. The results demonstrated that modifications at specific positions significantly enhanced antibacterial potency.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of triazolo derivatives in animal models of inflammation (carrageenan-induced paw edema), compounds showed a marked reduction in swelling compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
